2-chloro-4-methoxypyrido[3,2-d]pyrimidine
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Overview
Description
2-chloro-4-methoxypyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family This compound is characterized by the presence of a chlorine atom at the 2-position and a methoxy group at the 4-position on the pyrido[3,2-d]pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methoxypyrido[3,2-d]pyrimidine typically involves the reaction of 2-chloropyridine with methoxy-substituted pyrimidine derivatives. One common method includes the use of 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . Another approach involves starting from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of high-throughput synthesis and parallel synthesis techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-methoxypyrido[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as triethylamine or cesium carbonate.
Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions are less frequently reported.
Major Products Formed
The major products formed from substitution reactions include various substituted pyrido[3,2-d]pyrimidine derivatives, depending on the nucleophile used .
Scientific Research Applications
2-chloro-4-methoxypyrido[3,2-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-4-methoxypyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, pyrido[3,2-d]pyrimidine derivatives are known to inhibit various enzymes and receptors, including tyrosine kinases and phosphodiesterases . These interactions can modulate signaling pathways involved in cell proliferation, inflammation, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-chloro-4-methoxypyrido[3,2-d]pyrimidine is unique due to its specific substitution pattern and the presence of both a chlorine atom and a methoxy group on the pyrido[3,2-d]pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-4-methoxypyrido[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-13-7-6-5(3-2-4-10-6)11-8(9)12-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUKUJASGYCYHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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